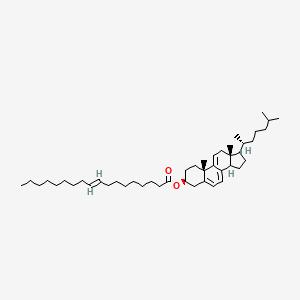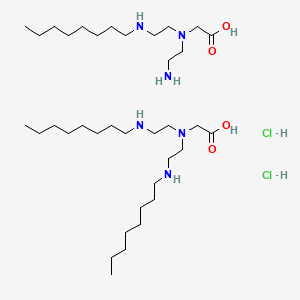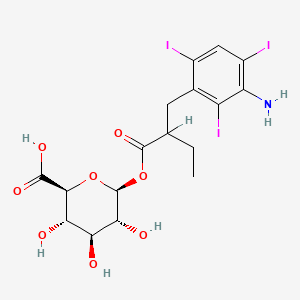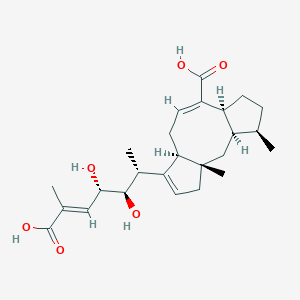
Diaminoheptanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-diaminopimelate(2-) is a dicarboxylic acid dianion that is the conjugate base of 2,6-diaminopimelic acid. It has a role as an Escherichia coli metabolite. It derives from a pimelate(2-). It is a conjugate base of a 2,6-diaminopimelic acid.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition for Antibacterial Agents or Herbicides
Diaminoheptanedioate, specifically in its enantioselective form such as (2S,6S)-2,6-diaminoheptanedioic acid, shows potential in the selective inhibition of enzymes in the diaminopimelate pathway, which is part of L-lysine biosynthesis. This inhibition can lead to the development of antibacterial agents or herbicides (Bold et al., 1992).
Structural Components in Higher Order Tubular Constructs
Diaminoheptanedioate derivatives are used as structural components in the self-assembly of noncyclic bis-D- and L-tripeptides. These structures form highly H-bonded helical open-ended tubular superstructures, which have potential applications in the field of nanotechnology and materials science (Hanessian et al., 2008).
Antiproliferative Activity
Guanyl derivatives of diaminohexane, diaminooctane, and specifically diaminohexanedioate, such as N1-guanyl-1,7-diaminoheptane, have been studied for their antiproliferative effects on Chinese hamster ovary cells. These compounds are effective inhibitors of deoxyhypusine synthase, an enzyme involved in cell growth, and offer potential in cancer research and treatment (Park et al., 1994).
Gas Transport and Plasticization Resistance in Polyimide Membranes
Diamino cross-linking agents, such as 1,3-cyclohexanebis(methylamine), have been used to modify the chemical compositions and micro-structure of polyimide membranes, which impacts their gas transport properties and plasticization resistance. This has significant implications for industrial applications related to gas separation (Shao et al., 2005).
Biosynthesis of Diamines for Polyamide Plastics
Diamines, including diaminohexane and diaminooctane, are important monomers for polyamide plastics. Research into the biosynthesis of diamines using microbial factories like Escherichia coli and Corynebacterium glutamicum is crucial for the development of a sustainable plastics industry (Wang et al., 2020).
Bio-based Production of Monomers and Polymers
Metabolic engineering strategies have been explored for the bio-based production of monomers and polymers, including diamines such as diaminohexane. This is part of a broader effort to develop sustainable materials and reduce reliance on non-renewable resources (Chung et al., 2015).
Eigenschaften
Produktname |
Diaminoheptanedioate |
|---|---|
Molekularformel |
C7H12N2O4-2 |
Molekulargewicht |
188.18 g/mol |
IUPAC-Name |
2,6-diaminoheptanedioate |
InChI |
InChI=1S/C7H14N2O4/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/p-2 |
InChI-Schlüssel |
GMKMEZVLHJARHF-UHFFFAOYSA-L |
SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Kanonische SMILES |
C(CC(C(=O)[O-])N)CC(C(=O)[O-])N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



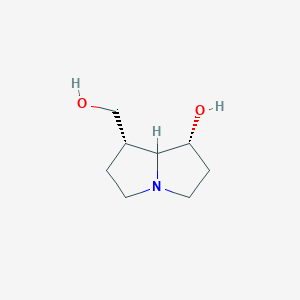


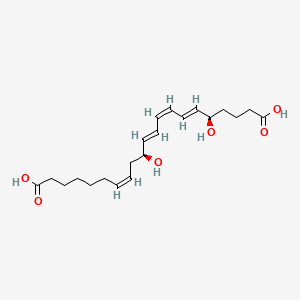
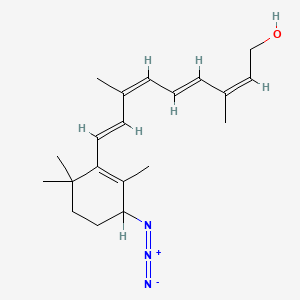
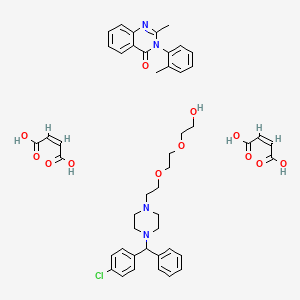
![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)


